molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No. B1448287
CAS RN: 1177349-25-5
M. Wt: 335.77 g/mol
InChI Key: NLEYQNLCZUKCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN7 and its molecular weight is 335.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity and Potential Therapeutic Applications

  • 5-HT2 Antagonist Activity

    A study by Watanabe et al. (1992) highlights the synthesis of compounds, including those related to 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride, exhibiting potent 5-HT2 antagonist activity. Such activity can be useful in the development of therapeutic agents for neurological disorders.

  • Antihypertensive Potential

    Research by Bayomi et al. (1999) describes the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with structures related to the compound . Some of these compounds demonstrated promising antihypertensive activity, suggesting potential therapeutic applications in cardiovascular diseases.

Receptor Antagonism and Molecular Functionality

  • A₃ Adenosine Receptor Antagonism

    Baraldi et al. (2012) identified the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, similar to the compound , as a scaffold for adenosine receptor antagonists. This indicates its potential use in targeting specific receptor sites for medical applications (Baraldi et al., 2012).

  • Synthetic Pathways and Derivative Creation

    Clark et al. (1986) explored the synthesis of novel heterocyclic systems, including triazolo-pyrimidine derivatives. Such studies are crucial in understanding the chemical pathways and potential derivative creation of compounds like this compound (Clark et al., 1986).

Biological Activity and Pharmaceutical Relevance

  • Antimicrobial Activities

    Bektaş et al. (2007) researched 1,2,4-Triazole derivatives, closely related to the compound , and found that some exhibited significant antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • DPP-4 Inhibition and Anti-Diabetic Applications

    A study by Bindu et al. (2019) on triazolo-pyridazine derivatives, similar to the compound of interest, showcased their potential as DPP-4 inhibitors, indicating possible applications in anti-diabetic drugs (Bindu et al., 2019).

properties

IUPAC Name

3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYQNLCZUKCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 2
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 3
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 4
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 6
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

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